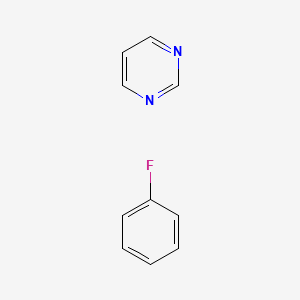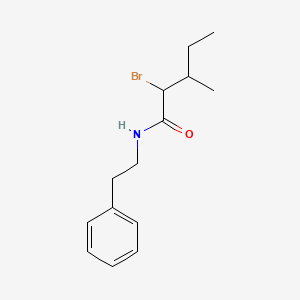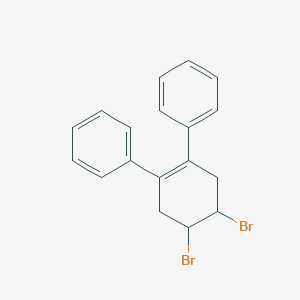![molecular formula C19H35NO3S2 B14207200 [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid CAS No. 805324-00-9](/img/structure/B14207200.png)
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid is a synthetic organic compound characterized by the presence of a long-chain fatty acid (hexadecanoic acid) linked to a carbamothioyl group and a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid typically involves the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride (SOCl₂) to form hexadecanoyl chloride.
Formation of Carbamothioyl Intermediate: The hexadecanoyl chloride is then reacted with thiourea to form the hexadecanoylcarbamothioyl intermediate.
Formation of this compound: The intermediate is finally reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to form alcohols.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid can be compared with similar compounds such as:
[(Hexadecanoylcarbamothioyl)sulfanyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(Hexadecanoylcarbamothioyl)sulfanyl]butyric acid: Contains a butyric acid moiety.
[(Hexadecanoylcarbamothioyl)sulfanyl]valeric acid: Contains a valeric acid moiety.
These compounds share similar structural features but differ in the length of the carbon chain in the acid moiety, which can influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
805324-00-9 |
|---|---|
Molekularformel |
C19H35NO3S2 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
2-(hexadecanoylcarbamothioylsulfanyl)acetic acid |
InChI |
InChI=1S/C19H35NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-19(24)25-16-18(22)23/h2-16H2,1H3,(H,22,23)(H,20,21,24) |
InChI-Schlüssel |
GYFGAXNTOJQDGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=S)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


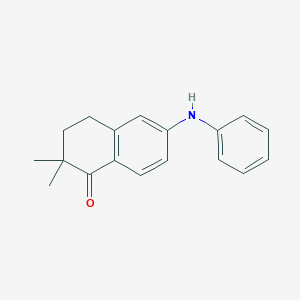

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
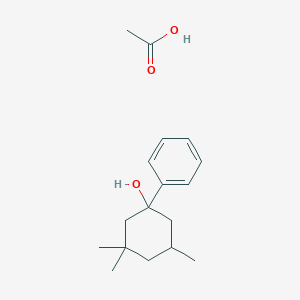
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
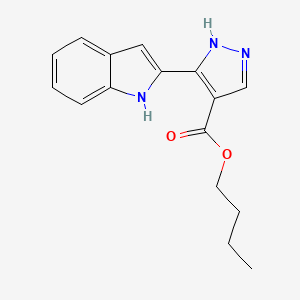
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)

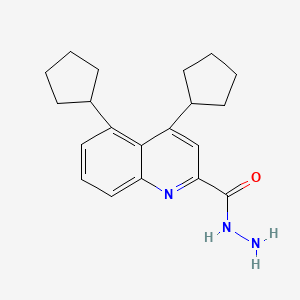
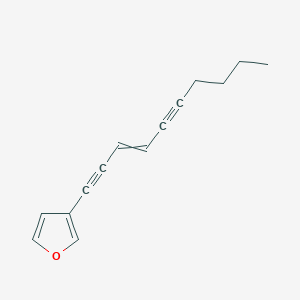
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
